molecular formula C6H8N2O3 B1589414 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 936-70-9

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1589414
CAS No.: 936-70-9
M. Wt: 156.14 g/mol
InChI Key: WPOIKUYNYCMJLT-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with ethylene glycol under specific conditions. One common method is the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.

Major Products Formed

    Oxidation: Formation of 1-(2-oxoethyl)pyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of 1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-diol.

    Substitution: Formation of 1-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione or 1-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for enzyme binding.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The hydroxyl and carbonyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    1-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione: Contains an amino group instead of a hydroxyl group, which can lead to different reactivity and biological activity.

    1-(2-Chloroethyl)pyrimidine-2,4(1H,3H)-dione: Contains a chloro group, making it more reactive in nucleophilic substitution reactions.

Uniqueness

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h1-2,9H,3-4H2,(H,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOIKUYNYCMJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452469
Record name 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-70-9
Record name 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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